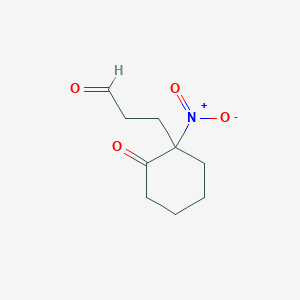

3-(1-Nitro-2-oxocyclohexyl)propanal

Descripción

Propiedades

Número CAS |

81590-76-3 |

|---|---|

Fórmula molecular |

C9H13NO4 |

Peso molecular |

199.20 g/mol |

Nombre IUPAC |

3-(1-nitro-2-oxocyclohexyl)propanal |

InChI |

InChI=1S/C9H13NO4/c11-7-3-6-9(10(13)14)5-2-1-4-8(9)12/h7H,1-6H2 |

Clave InChI |

LDZQEEHGHPAGNN-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C(=O)C1)(CCC=O)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Adsorption Behavior on Catalytic Surfaces

Propanal and its derivatives exhibit distinct adsorption properties on metal catalysts. In contrast, 3-(1-Nitro-2-oxocyclohexyl)propanal’s bulky nitro-oxocyclohexyl group likely impedes such adsorption due to steric hindrance, redirecting reactivity toward nitro-group reduction or ring-opening pathways.

| Compound | Adsorption Mode on NiMoS | Key Interactions | Reactivity Outcome |

|---|---|---|---|

| Propanal | Di-sigma (C-Ni, O-Mo) | Chemisorption | Hydrogenation to propanol |

| 3-(1-Nitro-2-oxocyclohexyl)propanal | Sterically hindered | Weak physisorption | Nitro reduction or decomposition |

Atmospheric Reactivity and Stability

Propanal and acetone exhibit contrasting atmospheric behaviors. Propanal shows slower variability (hours-scale) due to lower photochemical reactivity, whereas acetone displays rapid fluctuations (seconds-scale) from localized emissions . The nitro group in 3-(1-Nitro-2-oxocyclohexyl)propanal may enhance its atmospheric lifetime due to electron-withdrawing effects stabilizing the molecule. However, the cyclohexyl ketone moiety could facilitate photolytic degradation, creating a balance between stability and reactivity.

| Compound | Atmospheric Lifetime | Key Degradation Pathways | Measurement Variability |

|---|---|---|---|

| Propanal | Moderate (~hours) | Photolysis, OH radical oxidation | Low variability |

| Acetone | Short (~minutes) | Photolysis, local emissions | High variability |

| 3-(1-Nitro-2-oxocyclohexyl)propanal | Likely prolonged | Photolysis, nitro-group cleavage | Uncharacterized |

Electronic and Steric Effects

The nitro group in 3-(1-Nitro-2-oxocyclohexyl)propanal introduces strong electron-withdrawing effects, polarizing the carbonyl group and making it more electrophilic than propanal. This contrasts with acetone , where methyl groups donate electron density, reducing electrophilicity. Steric hindrance from the cyclohexyl ring further differentiates its reactivity, limiting nucleophilic attacks compared to linear aldehydes like propanal.

Q & A

Q. What are the primary synthetic routes for 3-(1-Nitro-2-oxocyclohexyl)propanal, and what factors influence their efficiency?

The synthesis of 3-(1-Nitro-2-oxocyclohexyl)propanal can be approached via condensation reactions of nitro-substituted cyclohexanone derivatives with propanal precursors. Key factors include solvent polarity (e.g., acetic acid for stabilizing intermediates), temperature control to avoid nitro group decomposition, and catalysts like ammonium acetate for facilitating cyclization. High-pressure conditions may enhance reaction rates and yields, as seen in analogous hydrazone-propanal syntheses .

Q. What spectroscopic methods are recommended for confirming the structure of 3-(1-Nitro-2-oxocyclohexyl)propanal?

- 1H/13C NMR : To identify protons and carbons adjacent to the nitro and carbonyl groups, with characteristic deshielding effects.

- IR Spectroscopy : To confirm the presence of C=O (1700–1750 cm⁻¹) and NO₂ (1520–1370 cm⁻¹) stretches.

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation patterns indicative of the nitro-cyclohexyl moiety. Cross-referencing with computational models (e.g., DFT) can resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can researchers mitigate intermediate instability during multi-step synthesis of 3-(1-Nitro-2-oxocyclohexyl)propanal?

Intermediate instability, particularly of the nitro-oxocyclohexyl moiety, can be addressed by:

- In-situ generation : Minimizing isolation of sensitive intermediates.

- Low-temperature purification : Using cryogenic techniques to prevent thermal degradation.

- Protective groups : Temporarily masking reactive sites (e.g., acetylation of the aldehyde group). These strategies are validated in high-pressure syntheses of structurally unstable propanal derivatives .

Q. How does the nitro group influence the cyclization behavior of 3-(1-Nitro-2-oxocyclohexyl)propanal compared to non-nitro analogs?

The nitro group’s strong electron-withdrawing nature increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack in cyclization reactions. This contrasts with chloro or methoxy substituents, which exert weaker electronic effects. Kinetic studies in analogous systems (e.g., 3-(2-Chloro-6-fluorophenyl)propanal) show nitro derivatives exhibit faster ring-closure rates but require careful pH control to avoid side reactions .

Q. What strategies resolve discrepancies in reported reaction kinetics of 3-(1-Nitro-2-oxocyclohexyl)propanal across solvent systems?

Methodological approaches include:

- Solvent polarity gradients : Systematic variation (e.g., from DMSO to hexane) to isolate dielectric effects.

- Isothermal titration calorimetry (ITC) : Direct measurement of enthalpy changes during reaction.

- Computational modeling : MD simulations to correlate solvent-solute interactions with kinetic data. These methods were critical in resolving contradictions in analogous propanal derivative studies .

Q. What stability considerations are critical for storing 3-(1-Nitro-2-oxocyclohexyl)propanal?

- Storage conditions : Under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Moisture avoidance : Use of desiccants or anhydrous solvents.

- Light protection : Amber glassware to inhibit photodegradation. Similar protocols are recommended for nitro-containing aldehydes to minimize decomposition .

Data Analysis and Contradiction Management

Q. How should researchers address contradictory biological activity data for 3-(1-Nitro-2-oxocyclohexyl)propanal derivatives?

- Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell lines).

- Structural analogs : Compare with nitro-free or cyclohexyl-modified derivatives to isolate functional group contributions.

- Meta-analysis : Cross-reference with PubChem or DSSTox datasets to identify outliers .

Methodological Design

Q. What computational tools are optimal for predicting the reactivity of 3-(1-Nitro-2-oxocyclohexyl)propanal in novel reactions?

- Density Functional Theory (DFT) : For modeling transition states and electron density maps.

- Molecular Dynamics (MD) : To simulate solvent effects and conformational flexibility. These tools have been validated in studies of similar propanal derivatives, such as 3-(Pyrimidin-4-YL)propanal .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling 3-(1-Nitro-2-oxocyclohexyl)propanal?

- Respiratory protection : OV/AG/P99 respirators for vapor containment.

- Chemical-resistant gloves and suits : To prevent dermal exposure.

- Fume hoods : For all synthesis and purification steps. These protocols align with OSHA and EU standards for nitro-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.